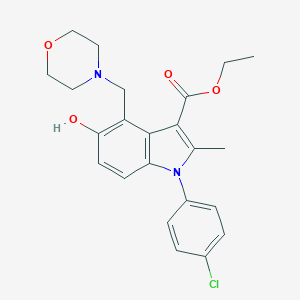
2-(2-nitrophenyl)-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-nitrophenyl)-1H-perimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is known for its ability to act as a fluorescent probe for detecting metal ions, as well as its potential use as an anti-cancer agent.
Aplicaciones Científicas De Investigación
2-(2-nitrophenyl)-1H-perimidine has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to selectively bind to copper ions and exhibit strong fluorescence, making it a promising candidate for use in metal ion sensing.
In addition, 2-(2-nitrophenyl)-1H-perimidine has also been investigated for its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific cellular pathways. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-nitrophenyl)-1H-perimidine is not fully understood, but it is believed to involve the inhibition of specific cellular pathways that are involved in cancer cell growth and survival. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been shown to inhibit the activity of specific proteins involved in inflammation, such as NF-κB.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-nitrophenyl)-1H-perimidine can induce apoptosis in cancer cells and inhibit inflammation in vitro. However, its effects on living organisms are not fully understood and require further investigation. The compound has also been shown to exhibit some toxicity towards normal cells, highlighting the need for further research to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-nitrophenyl)-1H-perimidine in lab experiments is its ability to selectively bind to metal ions and exhibit strong fluorescence. This makes it a useful tool for detecting and quantifying metal ions in complex samples. However, the compound's potential toxicity towards normal cells and limited solubility in water can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-nitrophenyl)-1H-perimidine. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to determine the compound's safety and efficacy in vivo and its potential use as an anti-cancer agent.
Métodos De Síntesis
The synthesis of 2-(2-nitrophenyl)-1H-perimidine involves a multistep process that starts with the condensation of 2-nitrobenzaldehyde and malononitrile in the presence of a base. The resulting intermediate is then subjected to cyclization with an acid catalyst to form the final product. This method has been optimized by various researchers to improve the yield and purity of the compound.
Propiedades
Nombre del producto |
2-(2-nitrophenyl)-1H-perimidine |
|---|---|
Fórmula molecular |
C17H11N3O2 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-1H-perimidine |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)15-10-2-1-7-12(15)17-18-13-8-3-5-11-6-4-9-14(19-17)16(11)13/h1-10H,(H,18,19) |
Clave InChI |
VMNNNTBDZWJFCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)


![2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline](/img/structure/B271482.png)